![molecular formula C9H3BrF3N3O4 B13914002 6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a unique and valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes and brominating agents under controlled conditions. The nitro group is introduced through nitration reactions, and the trifluoromethyl group is added using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted imidazopyridines: Formed by nucleophilic substitution of the bromine atom.
Aplicaciones Científicas De Investigación
6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of a nitro group.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its combination of bromine, nitro, and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Propiedades
Fórmula molecular |
C9H3BrF3N3O4 |
|---|---|
Peso molecular |
354.04 g/mol |
Nombre IUPAC |
6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H3BrF3N3O4/c10-3-1-4(9(11,12)13)6-14-5(8(17)18)7(16(19)20)15(6)2-3/h1-2H,(H,17,18) |
Clave InChI |
PDUPWPOOVYGVQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=C(N2C=C1Br)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


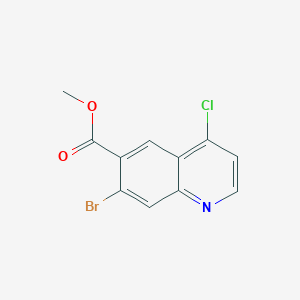
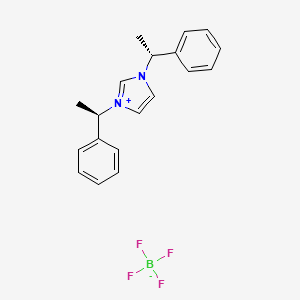
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
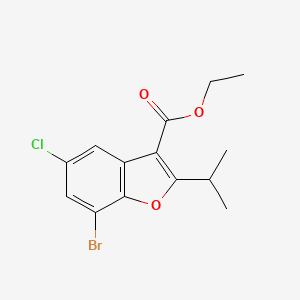
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
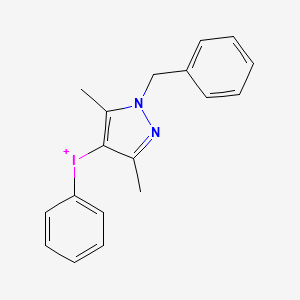
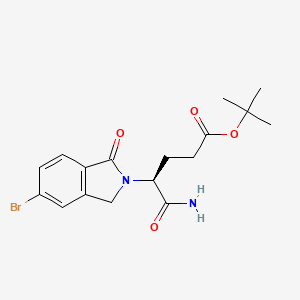

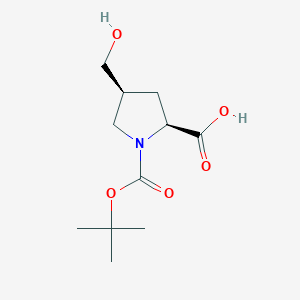

![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
